molecular formula C22H34O15 B2575355 Loganic acid 6'-glucoside CAS No. 176226-39-4

Loganic acid 6'-glucoside

Cat. No. B2575355
CAS RN: 176226-39-4
M. Wt: 538.499
InChI Key: XCXZPJYVZYGBQA-QYVHRZEDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Loganic acid 6’-glucoside is a natural product found in Dipsacus inermis, Dipsacus asperoides, and Dipsacus asper . It is also isolated from the whole plant of Gentiana rhodantha (Gentianaceae) . It has been found to inhibit LPS-induced NO and TNF-α production in macrophage RAW264.7 cells .


Synthesis Analysis

Loganic acid 6’-glucoside, an iridoidal glucoside, is isolated from the whole plant of Gentiana rhodantha (Gentianaceae) . An interesting study reported an unexpected E. coli-catalyzed regioselective O-acetylation of various glucosides, including loganic acid .


Molecular Structure Analysis

The molecular structure and vibrational spectra of loganic acid were calculated using B3LYP density functional theory, the 6-311G (2d,2p) basis set, and the GAUSSIAN 03W program .


Chemical Reactions Analysis

The regioselectively O-acetylated products, 6′-O-acetyl-loganin and 6′-O-acetyl-loganic acid, were obtained and characterized from the enzymatic reaction in which the supernatants of E. coli expressing either CaCYP72A565 and CaCPR, the key enzymes involved in camptothecin biosynthesis, or empty vector were used as catalyst and loganin and loganic acid as independent substrate .

Scientific Research Applications

Isolation and Structural Elucidation

  • An Iridoid Glucoside from Dipsacus Asperoides: Loganic acid-6'-O-beta-D-glucoside was isolated from the defatted root of Dipsacus asperoides. Its structure was elucidated using spectroscopic methods (Tomita & Mouri, 1996).

Chemotaxonomic Importance

  • New Acylated Iridoid Glucosides from Scutellaria Glaphyrostachys Rech.f.: Two new acylated iridoid glucosides, including a compound similar to 6'-O-E-caffeoyl 8-epi-loganic acid, were isolated. This study highlights the chemotaxonomic importance of these compounds for the genus Scutellaria (Dogan, Ishiuchi, Makino, & Saracoglu, 2019).

Antimicrobial Activity

  • Antimicrobial Activity of Iridoid Glucosides: Compounds similar to loganic acid 6'-glucoside, isolated from various plants, demonstrated antimicrobial activity against a range of gram-positive and gram-negative bacteria and fungi (Graikou, Aligiannis, Chinou, & Harvala, 2002).

Biosynthesis Studies

  • Biosynthesis of Secoiridoid Glucosides in Oleaceae: Research on the biosynthesis of oleoside-type glucosides in Oleaceae revealed the incorporation of loganic acid, suggesting its role in the biosynthesis of oleosides (Damtoft, Franzyk, & Jensen, 1993).

Neuroprotective Effects

  • Neuroprotective Effects in PC12 Cells: Compounds including loganic acid ethyl ester, structurally related to this compound, showed moderate neuroprotective effects against Aβ25–35 induced cell death in PC12 cells, suggesting potential applications in neuroprotection (Ji, Zhang, Li, Yang, Shen, & Yang, 2012).

Transport and Metabolism

  • Identification of Iridoid Glucoside Transporters in Catharanthus Roseus: This study identified transporters capable of transporting iridoid glucosides like loganic acid, indicating a complex orchestration of the seco-iridioid pathway in plants (Larsen et al., 2017).

Mechanism of Action

Loganic acid 6’-glucoside inhibits LPS-induced NO and TNF-α production in macrophage RAW264.7 cells .

Safety and Hazards

Loganic acid 6’-glucoside is intended for research use only, not for human or veterinary use .

properties

IUPAC Name

(1S,4aS,6S,7R,7aS)-6-hydroxy-7-methyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H34O15/c1-6-9(24)2-7-8(19(31)32)4-33-20(12(6)7)37-22-18(30)16(28)14(26)11(36-22)5-34-21-17(29)15(27)13(25)10(3-23)35-21/h4,6-7,9-18,20-30H,2-3,5H2,1H3,(H,31,32)/t6-,7+,9-,10+,11+,12+,13+,14+,15-,16-,17+,18+,20-,21+,22-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCXZPJYVZYGBQA-QKPADMPASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(CC2C1C(OC=C2C(=O)O)OC3C(C(C(C(O3)COC4C(C(C(C(O4)CO)O)O)O)O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@H](C[C@H]2[C@@H]1[C@@H](OC=C2C(=O)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H34O15
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

538.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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